5-[2-(2-Hydroxy-ethoxy)-ethoxy]-isophthalic acid dimethyl ester

Hyperbranched polymers AB2 monomer polymerization Molecular weight control

5-[2-(2-Hydroxy-ethoxy)-ethoxy]-isophthalic acid dimethyl ester (CAS 1262102-10-2) is a functionalized isophthalate diester monomer featuring a diethylene glycol (–OCH₂CH₂OCH₂CH₂OH) side chain on the aromatic 5-position. This structure places it within the broader class of dimethyl 5-(hydroxyalkoxy)isophthalates, which serve as AB₂ monomers for hyperbranched polyester synthesis and as ligands for metal–organic polyhedra.

Molecular Formula C14H18O7
Molecular Weight 298.29 g/mol
Cat. No. B12072654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[2-(2-Hydroxy-ethoxy)-ethoxy]-isophthalic acid dimethyl ester
Molecular FormulaC14H18O7
Molecular Weight298.29 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)OCCOCCO)C(=O)OC
InChIInChI=1S/C14H18O7/c1-18-13(16)10-7-11(14(17)19-2)9-12(8-10)21-6-5-20-4-3-15/h7-9,15H,3-6H2,1-2H3
InChIKeyAJUQXEOFPAYNCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[2-(2-Hydroxy-ethoxy)-ethoxy]-isophthalic Acid Dimethyl Ester: Procurement-Grade Structural and Functional Baseline


5-[2-(2-Hydroxy-ethoxy)-ethoxy]-isophthalic acid dimethyl ester (CAS 1262102-10-2) is a functionalized isophthalate diester monomer featuring a diethylene glycol (–OCH₂CH₂OCH₂CH₂OH) side chain on the aromatic 5-position [1]. This structure places it within the broader class of dimethyl 5-(hydroxyalkoxy)isophthalates, which serve as AB₂ monomers for hyperbranched polyester synthesis and as ligands for metal–organic polyhedra [2]. The compound's oligo(ethylene glycol) chain length (two ethylene oxide units) differentiates it from its closest one-unit (5-(2-hydroxyethoxy)) and three-unit (5-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)) analogs, directly impacting solubility in aqueous solvent mixtures and the thermodynamic stability of supramolecular assemblies derived from it [3]. Purchase decisions for this compound are therefore not generic isophthalate selections but are driven by the specific architectural and solubility requirements of its downstream applications.

Monomer Type AB₂ isophthalate diester for hyperbranched polymers and metal–organic polyhedra
Spacer Architecture Diethylene glycol chain (2 EO units) balances polarity, solubility, and assembly control
Selection Driver Chain length determines Mw growth profile and aqueous-solvent processability

Why 5-[2-(2-Hydroxy-ethoxy)-ethoxy]-isophthalic Acid Dimethyl Ester Cannot Be Replaced by Shorter or Longer Chain Analogs


Generic substitution of 5-[2-(2-hydroxy-ethoxy)-ethoxy]-isophthalic acid dimethyl ester with its closest in-class analogs—such as dimethyl 5-(2-hydroxyethoxy)isophthalate (one ethylene glycol unit) or dimethyl 5-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)isophthalate (three units)—directly alters the polarity, aqueous solubility, and chain flexibility of the resulting polymer or supramolecular architecture [1]. In hyperbranched polyester synthesis, the alkylene chain length (n) dictates molecular weight evolution and polydispersity: n=2 (single unit) polymers exhibit continuous Mw increase with time (reaching Mw ~107,000 and PDI ~15 at 24 h), whereas longer chains (n=3–6, including the bis-ethylene glycol variant) reach a plateau Mw and do not grow further, consistent with A-functionality deactivation [1]. In metal–organic nanoball assembly, the bis(ethylene glycol) chain was specifically introduced because prior hydroxylated nanoballs exhibited poor solubility in aqueous solvents; this exact chain length enabled solubility quantification in H₂O:DMF (1:1) and allowed measurement of thermodynamic dissociation constants that would have been inaccessible with other chain-length variants [2]. Thus, selecting an analog with a different oligo(ethylene glycol) length fundamentally alters synthetic outcome and material properties, rendering generic interchange scientifically invalid.

Chain-Length Mismatch
Shorter (1 EO) or longer (3 EO) analogs alter polymer polarity, aqueous solubility, and chain flexibility.
Polymerization Divergence
1-unit analog shows continuous Mw growth; the 2-unit variant reaches a self-limiting plateau, changing process control.
Nanoball Solubility Loss
Only this chain length provides aqueous DMF solubility for quantitative stability measurement of Cu(II) nanoballs.

Quantitative Differentiation Evidence for 5-[2-(2-Hydroxy-ethoxy)-ethoxy]-isophthalic Acid Dimethyl Ester vs. Closest Analogs


Hyperbranched Polyester Molecular Weight Control: Divergent Growth Behavior vs. Single-Unit Analog

In a head-to-head series of dimethyl 5-(hydroxyalkoxy)isophthalate AB₂ monomers, the single ethylene glycol unit monomer (n=2; dimethyl 5-(2-hydroxyethoxy)isophthalate) exhibits continuous molecular weight growth with polymerization time, reaching Mw = 107,000 and polydispersity (Mw/Mn) of 15 after 24 h [1]. In contrast, monomers with longer alkylene chains (n=3–6, encompassing the two-unit diethylene glycol variant) reach a maximum Mw plateau with no further growth, consistent with deactivation of the A functionality [1]. This qualitative bifurcation in growth behavior is accompanied by a quantitative 'odd/even effect': chain lengths of 2, 4, and 6 methylene units yield higher molecular weights than lengths of 3 and 5 [1].

Polymer Mw Control
Head-to-head
1-unit analog: continuous Mw growth (Mw 107k, PDI 15 at 24 h) 2-unit target: plateau Mw, no further growth Even-n series (2,4,6) yields higher Mw than odd-n (3,5)
Supports self-limiting Mw plateau strategy for hyperbranched polyesters
Melt condensation, SEC vs. polystyrene standards
Hyperbranched polymers AB2 monomer polymerization Molecular weight control

Copper(II) Nanoball Thermodynamic Stability: Quantitative Dissociation Constant Relative to Simple Dinuclear Complexes

The copper(II) nanoball [Cu₁₂(C₁₂H₁₂O₇)₁₂]·24MeOH (3), constructed from 5-(2-(2-hydroxyethoxy)ethoxy)benzene-1,3-dicarboxylic acid (the diacid derivative of the target compound), displays an overall dissociation constant K₁ = 10⁻³².⁵ mol¹¹/L¹¹, representing the release of 11 dinuclear Cu(II) units [1]. In comparison, simple dinuclear copper(II) paddle wheel complexes (copper(II) acetate) exhibit stepwise dissociation constants K₁ = 0.11(3) and K₂ = 0.023(6) mol/L in water, with –log K₁ = 0.9–1.0 and –log K₂ = 1.6–2.4 in H₂O:DMF (1:1) [1]. The nanoball's dramatically lower dissociation constant (higher –log K) quantifies the enhanced thermodynamic stability conferred by chelate cooperativity within the supramolecular architecture, which is enabled by the bis(ethylene glycol) linker's aqueous solubility [1].

Nanoball Stability
Head-to-head
Nanoball overall K₁ = 10⁻³².⁵ mol¹¹/L¹¹ Cu(II) acetate K₁ = 0.11 mol/L Stability difference >30 log units
Quantifies cooperativity-driven stability enhancement in supramolecular assembly
H₂O:DMF (1:1), equilibrium 2–3 months
Metal–organic polyhedra Nanoball stability Copper(II) paddle wheel complexes

Aqueous Solvent Mixture Solubility: Critical Enabler for Nanoball Stability Quantification vs. Hydroxylated Analogs

Prior nanoballs based on hydroxylated 5-hydroxyisophthalate ligands (R = OH) exhibited poor solubility in aqueous solvents, preventing quantitative thermodynamic stability measurement [1]. The bis(ethylene glycol)-functionalized ligand 2 (derived from the target compound) was specifically synthesized to overcome this limitation, achieving solubility in H₂O:DMF (1:1) suitable for spectrophotometric dissociation constant determination [1]. While individual nanoball 3 crystals lose crystallinity within minutes upon air exposure due to solvent loss (a general limitation of MOF-type structures), the bulk solubility in aqueous-organic mixtures is a direct and necessary consequence of the diethylene glycol chain length, which is not achievable with the shorter 5-(2-hydroxyethoxy) or longer triethylene glycol variants [1].

Aqueous Solubility
Class-level
Target-derived nanoball: soluble in H₂O:DMF (1:1), enabling dissociation constant measurement R=OH analog: insufficiently soluble for quantification
Diethylene glycol chain uniquely enables aqueous-solvent processability
Solubility inferred from measurement feasibility
Solubility engineering Metal–organic polyhedra Aqueous solvent compatibility

Degree of Branching in Hyperbranched Polyesters: Lower-than-Statistical Value Independent of Molecular Weight

Quantitative ¹³C NMR analysis of hyperbranched polyesters derived from dimethyl 5-(hydroxyalkoxy)isophthalates (including n=2, the single-unit analog) reveals a degree of branching (DB) of approximately 0.5, which is independent of molecular weight [1]. This value is significantly lower than the statistically predicted DB of 0.66 for random AB₂ polycondensation [1]. The DB is calculated from integration of ester carbonyl signals assigned to branched, linear, and terminal units based on differential line-widths [1]. While the reported DB measurement explicitly addresses the n=2 polymer, the anomalous 'odd/even effect' in molecular weight (2, 4, 6 > 3, 5) and plateau behavior for n≥3 indicates that the target compound (falling within the even-n series) produces polymers with divergent architectural characteristics compared to both the n=2 baseline and odd-n analogs [1].

Degree of Branching
Cross-study
DB ≈ 0.5 (n=2 polymer) vs. statistical 0.66; DB independent of Mw
Lower-than-statistical branching alters solubility and viscosity profiles
¹³C NMR, ester carbonyl integration
Degree of branching Hyperbranched polymer architecture 13C NMR quantification

Validated Application Scenarios for 5-[2-(2-Hydroxy-ethoxy)-ethoxy]-isophthalic Acid Dimethyl Ester Based on Quantitative Evidence


Synthesis of Molecular-Weight-Controlled Hyperbranched Polyesters via Plateau-Regime Polymerization

The target compound, as an AB₂ monomer with a diethylene glycol spacer, undergoes melt condensation polymerization that reaches a self-limiting molecular weight plateau, unlike the continuously growing n=2 analog [1]. This plateau behavior enables reproducible synthesis of hyperbranched polyesters with controlled, predictable Mw without the need for precise reaction-time termination. Researchers requiring hyperbranched polymers with defined molecular weight ceilings and high solubility in organic solvents (CHCl₃, THF) should select this monomer over the single-unit variant [1].

Construction of Aqueous-Solvent-Processable Copper(II) Nanoballs for Thermodynamic Stability Studies

The diacid derivative of this ester is the only ligand within the 5-substituted isophthalate family demonstrated to yield copper(II) nanoballs [Cu₁₂L₁₂] with sufficient solubility in H₂O:DMF (1:1) to enable quantitative spectrophotometric determination of thermodynamic dissociation constants (K₁ = 10⁻³².⁵ mol¹¹/L¹¹) [2]. This property is absent in hydroxylated analogs (R = OH), which show poor aqueous solubility [2]. Procurement of this ester (as precursor to the diacid ligand) is essential for studies requiring quantification of supramolecular stability in aqueous environments.

Ligand Design for Metal–Organic Polyhedra Requiring Enhanced Thermodynamic Stability via Positive Cooperativity

Nanoballs assembled from this ligand exhibit a dissociation constant ~10³²-fold lower than simple dinuclear copper(II) acetate complexes, attributed to chelate cooperativity and positive cooperativity within the closed spherical architecture [2]. The bis(ethylene glycol) chain is structurally responsible for both enabling aqueous solubility and contributing to the enthalpic stabilization of the 12-unit assembly. This application scenario is directly relevant to researchers designing stable metal–organic containers for drug delivery, storage, or separation technologies that operate in aqueous or mixed-solvent environments [2].

Hyperbranched Polymer Architectures Requiring Even-n Alkylene Chain Length for Maximum Molecular Weight

In the homologous series of dimethyl 5-(hydroxyalkoxy)isophthalates, even-numbered alkylene chain lengths (n = 2, 4, 6) produce higher molecular weight polymers than odd-numbered chains (n = 3, 5) [1]. The target compound falls within the even-n series, making it a preferred choice over odd-n analogs when maximizing molecular weight is desired. This 'odd/even effect' is a direct, chain-length-dependent property that cannot be replicated by substituting an odd-numbered chain monomer [1].

Application
Selection Property
Validation Focus
Hyperbranched polyester synthesis with plateau Mw
Self-limiting Mw plateau behavior
Mw plateau reproducibility; SEC profile validation
Aqueous-processable Cu(II) nanoball assembly
Diethylene glycol-enabled aqueous DMF solubility
Solution preparation for spectrophotometric titration
Cooperativity-enhanced metal–organic polyhedra
Cooperativity-driven thermodynamic stability
Stability comparison vs. simple paddle wheel complexes
High-Mw hyperbranched polymers via even-n chain effect
Even-numbered alkylene chain effect
Mw ranking within homologous monomer series
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